beta-Tocopherol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

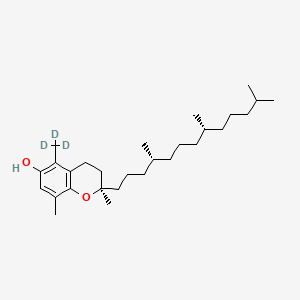

Structure

3D Structure

Properties

Molecular Formula |

C28H48O2 |

|---|---|

Molecular Weight |

419.7 g/mol |

IUPAC Name |

(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |

InChI Key |

WGVKWNUPNGFDFJ-SUWCBTSWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |

Origin of Product |

United States |

The Role of Stable Isotope Labeled Compounds in Elucidating Biological Systems

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chemeo.com This subtle alteration in mass does not significantly change the chemical properties of the molecule, allowing it to behave almost identically to its unlabeled counterpart within a biological system. nih.gov This characteristic is the cornerstone of their utility in research.

The primary advantage of using stable isotopes lies in their ability to act as tracers. nih.gov Researchers can introduce these labeled compounds into cells, tissues, or whole organisms and track their metabolic fate with high precision. nih.gov Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms of a molecule, enabling the detailed study of metabolic pathways, reaction kinetics, and the quantification of endogenous compounds. chemeo.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies. lumiprobe.com

Stable isotope labeling has become a fundamental technique in various fields of biochemical research, including:

Metabolomics: To trace the flow of metabolites through complex biochemical networks. nih.gov

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of drugs. chemeo.com

Proteomics: To quantify protein expression and turnover. nih.gov

Lipidomics: For the precise quantification of lipids and to study their metabolism. nih.gov

Significance of Beta Tocopherol in the Tocopherol Family and the Rationale for Deuteration

The tocopherol family, collectively known as vitamin E, comprises a group of eight fat-soluble compounds: four tocopherols (B72186) (alpha, beta, gamma, and delta) and four tocotrienols. researchgate.netnih.gov These compounds are characterized by a chromanol ring and a phytyl tail, with variations in the number and position of methyl groups on the ring distinguishing the different forms. researchgate.net While alpha-tocopherol (B171835) is the most biologically active and abundant form of vitamin E in the body, other tocopherols, including beta-tocopherol (B122126), also play significant roles. lgcstandards.com

Beta-tocopherol is a dimethylated tocopherol that exhibits antioxidant properties, helping to protect cells from oxidative damage caused by free radicals. frontiersin.org It is found in various food sources, including nuts, seeds, and vegetable oils. frontiersin.org Although it has lower biological activity compared to alpha-tocopherol, its presence and metabolic pathways are of scientific interest. cymitquimica.com

The deuteration of beta-tocopherol to create beta-Tocopherol-d3 provides a powerful tool for researchers. The rationale for deuteration is primarily linked to its application as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.net An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known quantity. By comparing the signal of the analyte to the signal of the internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Deuterated standards like this compound are ideal internal standards because they co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The mass difference introduced by the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte (beta-tocopherol) and the internal standard (this compound).

Overview of Beta Tocopherol D3 As a Research Tool

Chemical Synthesis Pathways for this compound

The construction of the this compound molecule involves the strategic assembly of its chromanol head and phytyl tail, with specific modifications to introduce the deuterium atoms.

The defining feature of this compound is the presence of a trideuteriomethyl (-CD₃) group at the 5-position of the chromanol ring. clearsynth.comlgcstandards.com The synthesis generally starts from a tocopherol precursor that lacks a substituent at this position, allowing for the specific introduction of the deuterated group.

A common precursor for this synthesis is δ-tocopherol, which has a methyl group at the 8-position but hydrogen atoms at the 5- and 7-positions of the chromanol ring. google.com The synthetic challenge lies in selectively introducing the deuterated methyl group at the C-5 position. This can be achieved through several methods analogous to those used for synthesizing other labeled tocopherols. doi.orgresearchgate.net

One plausible pathway involves a formylation reaction on a protected δ-tocopherol derivative using a deuterated C1 source, such as deuterated formaldehyde (B43269) (CD₂O). This introduces a deuterated formyl group (-CDO) onto the aromatic ring, primarily at the C-5 position. Subsequent reduction of the formyl group yields the desired trideuteriomethyl group. A similar strategy has been successfully employed for the synthesis of ¹⁴C-labeled α-tocopherol from γ-tocopherol. doi.org An alternative approach is a direct deuteromethylation of the C-5 position. These methods are designed to be highly specific to ensure the label is incorporated at the correct location.

Tocopherols possess three chiral centers at positions 2, 4', and 8'. mdpi.com The naturally occurring and most biologically active form has the RRR configuration. researchgate.net For this compound to be an effective internal standard, its stereochemistry should ideally match that of the natural analyte being measured. The specified IUPAC name, (2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol, confirms the requirement for the RRR-stereoisomer. clearsynth.com

Achieving this stereochemical purity is typically accomplished by utilizing a starting material that already possesses the desired configuration. cir-safety.org Natural δ-tocopherol, extracted from plant sources, is exclusively the RRR-stereoisomer and serves as an excellent chiral precursor. cir-safety.orghmdb.ca When such a precursor is used, the synthetic steps for deuterium incorporation are carefully chosen to be mild enough not to cause racemization at any of the three existing chiral centers.

Synthesizing the molecule from simple, achiral starting materials is significantly more complex, as it would necessitate sophisticated asymmetric synthesis techniques, such as the use of chiral catalysts, to establish the correct stereochemistry at each of the three centers. organic-chemistry.orgresearchgate.net Therefore, a semi-synthetic approach starting from a natural tocopherol is the more common and efficient pathway.

Purity Assessment and Characterization of Synthetic this compound for Research Applications

The utility of this compound as an internal standard is entirely dependent on its purity. Both chemical and isotopic purity must be rigorously assessed and confirmed. For this purpose, a suite of analytical techniques is employed to provide a comprehensive characterization of the final product. lumiprobe.comnih.gov The compound is often sold as a certified reference material, underscoring the necessity of high, verified purity for its intended use in quantitative assays. sigmaaldrich.com

Key Chemical Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 936230-75-0 lgcstandards.com |

| Molecular Formula | C₂₈H₄₅D₃O₂ lgcstandards.com |

| Molecular Weight | 419.70 g/mol sigmaaldrich.com |

| Accurate Mass | 419.3843 lgcstandards.com |

| Purity Specification | >95% (HPLC) lgcstandards.com |

| Storage Temperature | -20°C lgcstandards.com |

Analytical Methods for Characterization and Purity Assessment:

| Analytical Technique | Purpose | Research Findings/Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity by separating the target compound from any non-deuterated precursors, reaction byproducts, or other impurities. | Used to confirm the purity of synthesized deuterated tocopherol metabolites, with purities of 95.9% to 99.8% being reported. mdpi.com A purity of >95% is specified for commercial this compound. lgcstandards.com |

| Mass Spectrometry (MS) | Confirms the molecular weight, providing direct evidence of successful deuterium incorporation. When coupled with LC (LC-MS/MS), it is the primary tool for confirming isotopic purity and quantifying the analyte. nih.gov | MS analysis is used to determine the isotopic purity of labeled tocopherols and their metabolites. doi.orgmdpi.com This technique is essential for its application in stable isotope dilution analysis. mdpi.com |

Through this combination of synthetic control and rigorous analytical validation, high-purity this compound is produced, serving as an indispensable tool for researchers studying the metabolism and quantification of vitamin E.

Mass Spectrometry-Based Techniques for Stable Isotope Analysis

Mass spectrometry (MS) is the definitive tool for the analysis of stable isotope-labeled compounds like this compound. It distinguishes molecules based on their mass-to-charge ratio (m/z), allowing for the clear differentiation between the deuterated standard and its unlabeled, naturally occurring counterpart.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of deuterated tocopherols in complex biological matrices. nih.govnih.gov This approach offers high sensitivity and specificity, often eliminating the need for the derivatization steps that are typically required for gas chromatography. nih.gov In LC-MS/MS methods, the analyte is first separated chromatographically before being ionized and fragmented in the mass spectrometer. Quantification is commonly achieved using multiple-reaction monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion. nih.gov

A method for quantifying unlabeled alpha-tocopherol (B171835) and its deuterated forms (d3 and d6) in plasma has been developed using HPLC-tandem mass spectrometry. nih.gov This method demonstrated a detection limit of 10 pmol for each form of alpha-tocopherol injected. nih.gov The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision in quantification. nih.gov Recent developments have focused on creating streamlined methods for the simultaneous analysis of tocopherols and their metabolites, utilizing solid-phase extraction for sample cleanup and enhancing efficiency for large-scale studies. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Triple-quadrupole mass spectrometer | nih.gov |

| Ionization Mode | Heated Nebulizer-Atmospheric Pressure Chemical Ionization (HN-APCI) | nih.gov |

| Detection Mode | Positive Ion Multiple-Reaction Monitoring (MRM) | nih.gov |

| Detection Limit | 10 pmol per injection | nih.gov |

| Application | Quantification of unlabeled and deuterated α-tocopherols in plasma | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of tocopherols, including this compound. rsc.orgrsc.org Prior to analysis, tocopherols are often converted to more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers, to improve chromatographic performance. acs.orgresearchgate.net GC-MS offers excellent chromatographic resolution and is highly sensitive, with detection limits reported in the picogram range. researchgate.net

In a typical GC-MS method, the derivatized sample is injected into the GC, where isomers are separated on a capillary column (e.g., VF-5MS). rsc.org The separated compounds then enter the mass spectrometer, which is often operated in selected ion monitoring (SIM) mode for quantitative analysis. rsc.orgresearchgate.net This mode enhances sensitivity and selectivity by monitoring only a few characteristic ions. For instance, a method for quantifying α-, β-, γ-, and δ-tocopherols as their TMS derivatives reported a detection limit of 40 pg for all isomers using a well-tuned system in SIM mode. researchgate.net GC-MS/MS has also been employed for the subfemtomole quantification of α-tocopherol and its deuterated isotopomers in plasma, demonstrating extremely high sensitivity with a detection limit of 178 amol. acs.orgnih.gov

The choice of ionization source is a critical parameter in the LC-MS analysis of tocopherols. Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been successfully used. nih.govresearchgate.net

APCI is often preferred for the analysis of nonpolar to moderately polar compounds like tocopherols. researchgate.netaocs.org It has been shown to be a suitable ionization technique for quantifying unlabeled and deuterated tocopherols in biological samples. nih.govresearchgate.net Studies comparing APCI and ESI have found that for tocopherols, APCI operating in the negative ion mode can offer a wider linear range, lower detection limits, and less sensitivity to the chemical structure of the different isomers compared to ESI. nih.govresearchgate.net Negative ion mode APCI and ESI are generally more efficient than positive ion mode, as they predominantly produce the target deprotonated pseudo-molecular ions [M-H]⁻ without significant fragmentation. nih.govresearchgate.net

ESI is a softer ionization technique that is also effective for tocopherol analysis. nih.govaocs.org While positive ion ESI can be inefficient and lead to poor repeatability due to the formation of both protonated pseudo-molecular ions and molecular ions, negative ion ESI is more efficient. nih.gov However, some research indicates APCI can be more sensitive than ESI for tocopherol analysis. researchgate.net Ultimately, the selection between APCI and ESI may depend on the specific instrumentation, sample matrix, and desired analytical outcome.

Chromatographic Separation Principles for this compound and Related Isomers

Effective chromatographic separation is essential to distinguish this compound from other tocopherol isomers (alpha, gamma, and delta) that may be present in a sample. The structural similarity of these isomers, particularly between beta- and gamma-tocopherol (B30145), presents a significant analytical challenge. aocs.org

Both normal-phase (NP) and reversed-phase (RP) HPLC are widely used for the analysis of tocopherols. aocs.org

Normal-Phase HPLC (NP-HPLC) typically employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol (B130326) or dioxane). aocs.orgnih.gov NP-HPLC is particularly effective for separating the different tocopherol isomers because the separation is based on the number and position of methyl groups on the chromanol ring. aocs.orgnih.gov This allows for the baseline separation of all four isomers, including the challenging beta- and gamma-tocopherol pair. aocs.orgacs.org Optimized NP-HPLC methods using silica (B1680970) columns with mobile phases like hexane:isopropanol have achieved separation of all isomers in under 10 minutes. nih.gov

Reversed-Phase HPLC (RP-HPLC) uses a nonpolar stationary phase (e.g., C18 or C30) and a polar mobile phase (e.g., methanol/water or acetonitrile/methanol mixtures). nih.govacs.org While standard C18 columns often fail to separate the critical beta- and gamma-tocopherol isomers, specialized stationary phases like C30 columns have demonstrated the ability to achieve complete separation of all four isomers. nih.govacs.org RP-HPLC systems are generally more robust and use less hazardous solvents compared to NP-HPLC. researchgate.net

| Feature | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC | Reference |

|---|---|---|---|

| Stationary Phase | Polar (e.g., Silica, Amino) | Nonpolar (e.g., C18, C30) | aocs.orgnih.gov |

| Mobile Phase | Nonpolar (e.g., Hexane/Isopropanol) | Polar (e.g., Methanol/Water) | aocs.orgnih.gov |

| Isomer Separation | Excellent; baseline separation of β- and γ-isomers is achievable. | Challenging for β- and γ-isomers with standard C18 columns; C30 columns can provide full separation. | nih.govacs.org |

| Elution Order | Based on increasing polarity (α < β < γ < δ) | Based on decreasing polarity (more saturated compounds retained longer) | aocs.orgnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. waters.com This results in markedly improved resolution, greater sensitivity, and significantly faster analysis times. waters.com

For the analysis of tocopherols, UPLC-MS/MS methods have been developed that can simultaneously quantify multiple fat-soluble vitamins, including tocopherol isomers, in just a few minutes. waters.com For example, a clinical research method using an ACQUITY UPLC system with an HSS PFP (pentafluorophenyl) column achieved a run time of three minutes for the simultaneous analysis of vitamins A and E. waters.com The combination of the high-efficiency separation provided by UPLC and the sensitive, specific detection of tandem mass spectrometry makes UPLC-MS/MS a premier platform for high-throughput, accurate quantification of this compound in complex biological samples. nih.govwaters.com

Method Validation Parameters for this compound Quantification

The validation of analytical methods is a critical process to ensure the reliability, accuracy, and precision of quantitative data for this compound. This process involves a series of experiments to verify that the performance characteristics of the method are suitable and dependable for the intended analytical applications. Key parameters evaluated include linearity, limits of detection and quantification, recovery, precision, and matrix effects. These evaluations are fundamental to establishing a robust analytical procedure.

Assessing Linearity, Limits of Detection, and Quantification

The linearity of an analytical method establishes the proportional relationship between the concentration of an analyte and the signal generated by the analytical instrument over a defined range. For this compound, this is typically demonstrated by a calibration curve with a high coefficient of determination (R²), ideally approaching 1.0. A study developing an HPLC–UV–Vis method for tocopherol isoforms, including beta-tocopherol, demonstrated excellent linearity with an R² value greater than 0.99 within a range of 10 to 375 µg/mL. mdpi.comresearchgate.net

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of this compound that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov In a method analyzing tocopherol isoforms, the LOD for beta-tocopherol was found to be 0.63 ppm (or µg/mL), and the LOQ was 2.11 ppm. mdpi.com Another method using liquid chromatography coupled to a time-of-flight mass spectrometer for deuterated alpha-tocopherol reported an LOD of 5 fmol and an LOQ of 50 fmol injected onto the column. nih.gov

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Tocopherol Analysis

This table presents data for beta-tocopherol and analogous deuterated tocopherols from various analytical methods.

| Parameter | Method | Analyte | Value | Source |

| Linearity (Range) | HPLC–UV–Vis | Beta-Tocopherol | 10 - 375 µg/mL | mdpi.comresearchgate.net |

| LC-TOF-MS | d0- and d6-alpha-Tocopherol | 0 - 1.5 µM | nih.gov | |

| Coefficient of Determination (R²) | HPLC–UV–Vis | Beta-Tocopherol | > 0.99 | mdpi.comresearchgate.net |

| LC-MS/MS | α- and γ-Tocopherol | > 0.99 | nih.gov | |

| Limit of Detection (LOD) | HPLC–UV–Vis | Beta-Tocopherol | 0.63 µg/mL | mdpi.com |

| LC-TOF-MS | Deuterated alpha-Tocopherol | 5 fmol (injected) | nih.gov | |

| Limit of Quantification (LOQ) | HPLC–UV–Vis | Beta-Tocopherol | 2.11 µg/mL | mdpi.com |

| LC-TOF-MS | Deuterated alpha-Tocopherol | 50 fmol (injected) | nih.gov |

Evaluation of Recovery, Precision, and Matrix Effects

Recovery experiments are essential for assessing the accuracy of an analytical method by quantifying the efficiency of the extraction process. This is determined by comparing the amount of analyte measured in a sample spiked with a known concentration of this compound against the known amount added. For beta-tocopherol, recovery rates have been reported to be between 77.8% and 108.2% across various food matrices, which is considered an acceptable range for most analytical guidelines. mdpi.com In another study focused on fat-soluble vitamins, recoveries for α-tocopherol were between 92% and 111% from reference materials. nih.gov

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For deuterated alpha-tocopherol analysis in blood components, both within-day and between-day precision averaged between 3% and 10%. nih.gov Similarly, a method for various fat-soluble vitamins reported total precision to be less than 15% at all quality control levels. nih.gov

Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. These effects can cause signal suppression or enhancement, leading to inaccurate quantification. It is crucial to evaluate these effects, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). In a study using d3-alpha-tocopherol as an internal standard, standard response curves were generated following identical extraction procedures to those of the samples to counteract matrix ion suppression effects. nih.gov An LC-MS/MS method for several vitamins, including tocopherols, reported minimal matrix effect observed for all analytes. nih.gov

Table 2: Recovery, Precision, and Matrix Effect Data for Tocopherol Analysis

This table provides representative data on the recovery, precision, and matrix effects for beta-tocopherol and its analogues.

| Parameter | Method | Analyte | Value | Source |

| Recovery | HPLC–UV–Vis | Beta-Tocopherol | 77.8% - 108.2% | mdpi.com |

| LC-MS/MS | α-Tocopherol | 81% - 122% (spike recovery) | nih.gov | |

| Precision (Intra-day %RSD) | LC-TOF-MS | d0- and d6-alpha-Tocopherol | 3% - 10% | nih.gov |

| GC-MS | α-Tocopherol | < 3.5% | researchgate.net | |

| Precision (Inter-day %RSD) | LC-TOF-MS | d0- and d6-alpha-Tocopherol | 3% - 10% | nih.gov |

| GC-MS | α-Tocopherol | < 3.5% | researchgate.net | |

| Matrix Effect | LC-MS/MS | α- and γ-Tocopherol | Minimal effect observed | nih.gov |

Investigations into Tocopherol Biokinetics and Metabolism Utilizing Beta Tocopherol D3

Tracing Absorption and Systemic Distribution Kinetics in Preclinical Models

Stable isotope labeling is a critical tool for elucidating the complex pathways of vitamin E absorption and distribution. By introducing a deuterium-labeled form like beta-Tocopherol-d3, researchers can accurately follow its journey from ingestion to tissue deposition and eventual elimination.

In vivo animal models are essential for understanding the pharmacokinetics of different tocopherol isomers. Following oral administration, lipid-soluble compounds like tocopherols (B72186) are absorbed in the small intestine, incorporated into chylomicrons, and transported through the lymphatic system to the circulation nih.govnih.gov. Preclinical studies in rodent models have been instrumental in defining these pathways medpath.com.

The use of deuterated tocopherols allows for precise measurement of the concentration of the administered isomer over time in plasma and various tissues taylorfrancis.com. This approach has revealed that while different tocopherol isomers are absorbed similarly in the intestine, their subsequent distribution and retention in the body vary significantly nih.gov. The liver plays a central role in this process, primarily through the action of the α-tocopherol transfer protein (α-TTP), which preferentially binds to α-tocopherol and incorporates it into very-low-density lipoproteins (VLDL) for distribution to peripheral tissues researchgate.net. Isomers like beta-tocopherol (B122126) have a lower affinity for α-TTP and are therefore metabolized and excreted more rapidly nih.gov.

Compartmental analysis using deuterated tracers provides quantitative insights into how tocopherols are distributed among various body tissues. After absorption, tocopherols are distributed to plasma, liver, and adipose tissues nih.gov. Studies have shown that while α-tocopherol is the most abundant form in blood and tissues, other isomers like gamma-tocopherol (B30145) can be found in surprisingly high concentrations in tissues such as skin, muscle, and adipose tissue, despite lower plasma levels nih.gov.

| Parameter | Alpha-Tocopherol (B171835) | Beta-Tocopherol | Gamma-Tocopherol | Delta-Tocopherol |

| Relative Bioavailability | Highest | Lower | Lower | Lower |

| Affinity for α-TTP | High | Low | Low | Low |

| Metabolic Rate | Slowest | Faster | Faster | Faster |

| Primary Storage Tissues | Liver, Adipose, Plasma | Adipose, Skin | Adipose, Skin, Muscle | Adipose, Skin |

This table provides a comparative overview of the biokinetic properties of different tocopherol isomers based on findings from various studies.

Elucidation of Metabolic Pathways of Beta-Tocopherol using Stable Isotopes

The catabolism of vitamin E is a crucial process for regulating its levels in the body and preventing excessive accumulation nih.gov. The use of stable isotopes has been fundamental in identifying the specific enzymatic pathways and the resulting metabolites.

The primary metabolic pathway for all tocopherol isomers, including beta-tocopherol, begins in the liver nih.gov. The process is initiated by an omega (ω)-hydroxylation of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and potentially CYP3A4 nih.govnih.gov. This initial step forms a terminal hydroxyl group on the side chain nih.gov.

Following this, the hydroxyl group is further oxidized to a carboxylic acid. This modified tocopherol molecule then undergoes a series of successive beta (β)-oxidation cycles nih.govnih.gov. This process, similar to fatty acid metabolism, sequentially shortens the phytyl tail by removing two- or three-carbon units in each cycle nih.govnih.gov. Studies in rats have localized this β-oxidation process to liver mitochondria nih.gov. The use of deuterated tracers like this compound allows for the unambiguous identification of metabolites produced through this pathway.

The end products of the β-oxidation cascade are short-chain carboxychromanols that are water-soluble and can be excreted in the urine acs.org. The terminal metabolite for all tocopherol isomers is a carboxyethyl-hydroxychroman (CEHC) nih.gov. For beta-tocopherol, the final metabolite would be β-CEHC.

The combination of deuterium (B1214612) labeling and mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying these metabolites nih.govnih.gov. When a sample containing metabolites from a subject administered this compound is analyzed, the mass spectrometer can specifically detect the deuterated β-CEHC (β-CEHC-d3) based on its unique mass-to-charge ratio mdpi.com. This method confirms the metabolic link between the parent compound and its metabolites and allows for precise quantification, which can serve as a biomarker for vitamin E nutritional status nih.govacs.org.

| Step | Process | Location | Key Enzymes | Product |

| 1 | ω-Hydroxylation | Liver (Microsomes) | Cytochrome P450s (CYP4F2) | 13'-hydroxychromanol |

| 2 | ω-Oxidation | Liver | Alcohol/Aldehyde Dehydrogenases | 13'-carboxychromanol |

| 3 | β-Oxidation (multiple cycles) | Liver (Mitochondria) | Fatty Acid Oxidation Enzymes | Intermediate Carboxychromanols |

| 4 | Final Product Formation | Liver | - | Carboxyethyl-hydroxychroman (CEHC) |

This table outlines the sequential steps in the metabolic degradation of tocopherols.

Comparative Biokinetics and Metabolism of Tocopherol Isomers

While all tocopherol isomers share the same fundamental metabolic pathway, the rate at which they are metabolized differs significantly, leading to distinct pharmacokinetic profiles nih.govpps.org.pk. Studies using deuterated tocopherols have been crucial in quantifying these differences.

Research has consistently shown that α-tocopherol has the highest bioavailability and is retained in the body for the longest duration pps.org.pk. In contrast, non-α-tocopherol isomers, including beta-tocopherol, are metabolized much more extensively nih.gov. For instance, studies comparing deuterated α- and γ-tocopherol demonstrated that labeled γ-tocopherol disappeared from the plasma much faster than labeled α-tocopherol, corresponding with a rapid increase in urinary γ-CEHC excretion nih.gov.

This difference is largely attributed to two factors: the preferential binding of α-tocopherol by the hepatic α-TTP and the higher affinity of metabolic enzymes for non-α-tocopherol forms nih.gov. Because α-TTP protects α-tocopherol from catabolism and facilitates its secretion from the liver, other isomers like beta-tocopherol are more readily available to enter the ω-oxidation pathway, leading to their more rapid degradation and excretion nih.govnih.gov.

Differential Hepatic Processing and α-Tocopherol Transfer Protein (α-TTP) Discrimination using Deuterated Tocopherols

The liver plays a central role in regulating the systemic distribution of vitamin E isoforms. Following intestinal absorption and transport to the liver within chylomicrons, different forms of tocopherol undergo sorting. This process is primarily mediated by the hepatic α-Tocopherol Transfer Protein (α-TTP), a cytosolic protein that preferentially binds and facilitates the secretion of α-tocopherol into nascent very low-density lipoproteins (VLDL). nih.gov This selective mechanism is the principal reason for the enrichment and retention of α-tocopherol in plasma and tissues throughout the body. researchgate.net

The affinity of α-TTP for the various tocopherol isomers varies significantly, dictating their subsequent systemic fate. The protein exhibits the highest affinity for α-tocopherol, with progressively lower affinity for β-, γ-, and δ-tocopherol. nih.gov Tocopherols that are not selected by α-TTP are directed towards metabolic pathways for degradation and eventual excretion. fao.orgsci-hub.cat

The use of deuterated tocopherols, such as this compound, provides a powerful and precise tool for investigating these discriminatory biokinetics without the risks associated with radiolabeled compounds. taylorfrancis.com By introducing a stable isotope label, researchers can trace the metabolic journey of specific, newly-introduced tocopherol isomers and differentiate them from the body's pre-existing vitamin E pool. Studies utilizing deuterium-labeled α- and γ-tocopherols in humans have demonstrated this differential handling directly. These investigations show that labeled γ-tocopherol is cleared from the plasma much more rapidly than labeled α-tocopherol. researchgate.net This accelerated disappearance corresponds with a greater production and urinary excretion of its metabolites, confirming that non-α forms are more readily catabolized. researchgate.net This methodology allows for detailed kinetic analysis of the hepatic sorting mechanisms and underscores the pivotal role of α-TTP in maintaining α-tocopherol dominance in the body.

| Tocopherol Isoform | Relative Binding Affinity (%) |

|---|---|

| α-Tocopherol | 100 |

| β-Tocopherol | 38 |

| γ-Tocopherol | 9 |

| δ-Tocopherol | 2 |

Data is synthesized from multiple sources indicating the hierarchy of binding preference. nih.gov

Distinct Metabolic Fates of Alpha, Beta, Gamma, and Delta Tocopherols in Research Models

The tocopherol isoforms not preferentially selected by the hepatic α-TTP (namely β-, γ-, and δ-tocopherol) are directed towards a specific catabolic pathway for elimination. sci-hub.catnih.gov This metabolic process is distinct from the fate of α-tocopherol, which is largely protected from degradation by α-TTP binding and subsequent secretion from the liver. nih.gov

The primary route for the metabolism of non-α-tocopherols begins with an ω-hydroxylation reaction targeting the terminal methyl group of the phytyl side chain. This initial step is catalyzed predominantly by the cytochrome P450 enzyme CYP4F2. researchgate.netnih.gov Following this hydroxylation, the side chain undergoes a series of successive oxidations and β-oxidation cycles. This process systematically shortens the phytyl tail, generating a series of intermediate carboxychromanol metabolites. nih.gov

The final products of this metabolic cascade are short-chain carboxyethyl-hydroxychromans (CEHCs). nih.gov These water-soluble metabolites are then excreted from the body, primarily through the urine. nih.gov Research models in both animals and humans have consistently shown that the administration of γ- and δ-tocopherols leads to a substantially higher urinary output of their corresponding CEHCs (γ-CEHC and δ-CEHC) compared to the amount of α-CEHC produced from α-tocopherol administration. researchgate.netnih.gov This highlights that while all tocopherols can be metabolized via this pathway, it is the predominant fate for those isoforms with low affinity for α-TTP. In contrast, the majority of α-tocopherol is preserved and circulated in the body.

| Feature | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol |

|---|---|---|---|---|

| α-TTP Binding | High | Moderate | Low | Very Low |

| Primary Fate | Secretion into VLDL; transport to tissues | Partial metabolism and partial transport | Metabolism via ω-hydroxylation | Metabolism via ω-hydroxylation |

| Rate of Metabolism | Low | Moderate | High | High |

| Primary End Product | α-Tocopherol (in tissues) | Mixture of β-Tocopherol and β-CEHC | γ-CEHC (urinary excretion) | δ-CEHC (urinary excretion) |

Applications of Beta Tocopherol D3 in Biochemical and Cellular Research Models

Mechanistic Studies of Cellular Uptake and Intracellular Trafficking

The use of isotopically labeled tocopherols (B72186), including beta-Tocopherol-d3, has been instrumental in elucidating the complex processes of their absorption, distribution, and transport within biological systems. infona.pl These labeled compounds allow researchers to track the movement of exogenous vitamin E through different cellular compartments and identify the proteins involved in its transport.

Cell culture models are fundamental in studying the cellular and molecular biology of vitamin E. Human lung epithelial cancer cells (A549) and human liver cancer cells (HepG2) are two commonly used lines for investigating tocopherol metabolism. nih.gov

Studies comparing the metabolism of various tocopherols and tocotrienols in A549 and HepG2 cells have revealed significant differences. For instance, A549 cells have been shown to metabolize most tocochromanols, including gamma- and delta-tocopherol, more extensively than HepG2 cells. nih.gov This difference is attributed to a higher microsomal tocopherol-omega-hydroxylase enzyme activity in A549 cells. nih.gov While direct studies specifically tracing this compound in these cell lines are not extensively detailed in the provided results, the established use of these models for other deuterated tocopherols suggests their applicability for beta-tocopherol (B122126) research. infona.plresearchgate.net The distinct metabolic profiles of these cell lines make them valuable for comparative studies on this compound uptake and initial metabolic steps.

A key finding in these cell lines is the differential production of carboxychromanol metabolites. In A549 cells, 9'-carboxychromanols are the major metabolites for gamma- and delta-tocopherols, whereas in HepG2 cells, shorter-chain metabolites like 3'- and 5'-carboxychromanols are predominant. nih.gov This is due to the inefficient conversion of 9'-carboxychromanols to 7'-carboxychromanols in A549 cells. nih.gov Such findings highlight the tissue-specific nature of vitamin E metabolism that can be explored using labeled tracers like this compound.

The intracellular movement and selective retention of different vitamin E forms are governed by specific transport proteins. The alpha-tocopherol (B171835) transfer protein (α-TTP) is a key player, primarily in the liver, responsible for the preferential incorporation of alpha-tocopherol into lipoproteins for distribution to other tissues. nih.govmdpi.comnih.gov While α-TTP shows the highest affinity for RRR-alpha-tocopherol, it also binds to other tocopherols, albeit with lower affinity. The relative affinity of α-TTP for beta-tocopherol is approximately 38% of that for RRR-alpha-tocopherol. nih.gov

The use of labeled tocopherols helps in understanding the role of such transport proteins. For example, studies with labeled alpha-tocopherol have shown its internalization via scavenger receptor class B type I (SR-B1) and subsequent co-localization with α-TTP in intracellular vesicles before being transported to the plasma membrane. nih.govresearchgate.net This process involves a functional interaction between α-TTP and an ABC-type transporter. nih.gov

Given the lower affinity of α-TTP for beta-tocopherol, tracing studies with this compound could provide valuable insights into its distinct intracellular trafficking pathways, potentially highlighting alternative transport mechanisms or a greater propensity for metabolic degradation compared to alpha-tocopherol. The unsaturated side chain of tocotrienols is thought to allow for better diffusion across the phospholipid bilayer of cell membranes compared to the saturated phytyl tail of tocopherols, a factor that could also influence the uptake of beta-tocopherol. nih.gov

Metabolomic Profiling and Pathway Delineation using this compound as a Tracer

Metabolomics, the comprehensive analysis of metabolites in a biological system, is a powerful approach in nutritional research. cambridge.org The use of stable isotope-labeled compounds like this compound as tracers is central to targeted metabolomic studies, allowing for the precise measurement of metabolite concentrations and fluxes. cambridge.orgmedchemexpress.com

Stable isotopic tracers are invaluable for assessing the kinetics and pathways of vitamin E metabolism. infona.pl By introducing a deuterium-labeled form like this compound, researchers can distinguish the metabolic fate of the administered dose from the endogenous pool of the vitamin. This allows for the calculation of metabolic fluxes and the determination of pathway activities. nih.gov

The primary metabolic pathway for tocopherols begins with ω-hydroxylation of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2. nih.govresearchgate.net This is followed by a series of β-oxidation cycles that shorten the side chain, leading to the formation of various carboxychromanol metabolites. nih.govresearchgate.net The final water-soluble end-product is carboxyethylhydroxychroman (CEHC). nih.gov

Studies using deuterated alpha- and gamma-tocopherols have demonstrated significant differences in their metabolic rates. For instance, d2-gamma-tocopherol has a much shorter plasma half-life (around 13 hours) compared to d6-alpha-tocopherol (around 57 hours), with a correspondingly greater production of gamma-CEHC. researchgate.net This highlights a more rapid catabolism of gamma-tocopherol (B30145). By employing this compound, similar kinetic studies can be performed to quantify its rate of conversion to its specific CEHC and other metabolites, providing a clearer picture of its metabolic flux in comparison to other tocopherols.

Table 1: Comparative Plasma Half-life of Deuterated Tocopherols

| Tocopherol Form | Plasma Half-life (approximate) | Source |

|---|---|---|

| d6-alpha-tocopherol | 57 hours | researchgate.net |

This table illustrates the kinetic differences observed between alpha- and gamma-tocopherol, highlighting the utility of deuterated tracers in such assessments.

Introducing a bolus of an exogenous compound like this compound can perturb endogenous metabolic pathways, and tracing the labeled metabolites can reveal these interactions. For example, high doses of alpha-tocopherol are known to reduce the plasma levels of gamma-tocopherol, partly by displacing it and promoting its catabolism. mdpi.com

By using this compound, researchers can investigate its impact on the metabolism of other endogenous tocopherols and related metabolic networks. Metabolomic analysis following this compound administration can identify changes in the profiles of other lipids, signaling molecules, or inflammatory mediators. For instance, certain vitamin E metabolites have been shown to possess biological activities distinct from their parent compounds, such as inhibiting inflammatory enzymes. nih.gov Investigating how this compound and its metabolites influence these pathways can uncover novel biological functions.

Investigation of Enzymatic Transformations and Biochemical Reactions in Vitro

In vitro systems using purified enzymes or subcellular fractions (like liver microsomes) are essential for dissecting the specific biochemical reactions involved in beta-tocopherol metabolism. These assays allow for the characterization of enzyme kinetics and substrate specificity in a controlled environment.

The initial and rate-limiting step in tocopherol catabolism is ω-hydroxylation. researchgate.net In vitro assays using human liver microsomes have shown that CYP4F2 exhibits a higher catalytic activity for gamma-tocopherol than for alpha-tocopherol, providing a molecular basis for the preferential retention of alpha-tocopherol. researchgate.net Similar in vitro studies with beta-tocopherol and this compound can determine its specific affinity and turnover rate by CYP4F2 and other relevant enzymes.

Following ω-hydroxylation, the resulting long-chain metabolites undergo β-oxidation. mdpi.com The intermediates of this process, such as 13'-, 9'-, 7'-, 5'-, and 3'-carboxychromanols, have been identified in various tissues and cell lines. nih.govnih.govresearchgate.net In vitro experiments can be designed to study the efficiency of each β-oxidation cycle for beta-tocopherol metabolites. Furthermore, other enzymatic transformations, such as sulfation of the chromanol ring or its metabolites, have been identified. nih.govmdpi.com In vitro assays using relevant sulfotransferases can clarify the potential for beta-tocopherol and its derivatives to undergo such conjugation reactions. The use of this compound in these systems provides an unambiguous way to track the formation of these various metabolic products via techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Table 2: Key Enzymes in Tocopherol Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Tocopherol Metabolism | Source |

|---|---|---|---|

| Cytochrome P450 | CYP4F2, CYP3A4 | Initial ω-hydroxylation of the phytyl tail | nih.govresearchgate.netmdpi.com |

| Dehydrogenases | Not specified | Oxidation of hydroxyl groups | mdpi.com |

| β-oxidation enzymes | Not specified | Stepwise shortening of the phytyl tail | nih.govresearchgate.netmdpi.com |

This table outlines the major enzyme classes involved in the metabolic transformation of tocopherols.

Characterization of Enzymes Involved in Tocopherol Metabolism using Labeled Substrates

The metabolic breakdown of vitamin E is a crucial process for regulating the in vivo levels of its various forms. cornell.edu The primary catabolic pathway is initiated in the liver by the ω-hydroxylation of the terminal methyl group on the phytyl side chain of tocopherols. semanticscholar.org This initial and rate-limiting step is predominantly catalyzed by cytochrome P450 enzymes, with CYP4F2 identified as the principal tocopherol-ω-hydroxylase in humans. cornell.edunih.gov Subsequent oxidation steps lead to the shortening of the side chain, ultimately forming water-soluble metabolites, such as carboxyethyl-hydroxychromans (CEHCs), which are then excreted in the urine. nih.govwjgnet.com

The use of this compound is fundamental to the characterization of this enzymatic pathway. In typical experimental setups, researchers incubate this compound with in vitro models, such as cultured liver cells (e.g., HepG2) or isolated liver microsomes that contain the enzymes of interest. researchgate.net Following incubation, the resulting mixture of compounds is analyzed using highly sensitive mass spectrometry techniques, like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The deuterium (B1214612) atoms on this compound increase its mass by three units compared to the unlabeled molecule. This mass shift allows for the unambiguous detection and quantification of the labeled vitamer and its specific deuterated metabolites. This methodology provides direct evidence of the metabolic conversion and helps to:

Identify the specific products formed from beta-tocopherol.

Confirm the role of enzymes like CYP4F2 in its metabolism. semanticscholar.org

Trace the sequence of reactions in the catabolic cascade. infona.pl

By using labeled substrates like this compound, scientists can accurately measure the rate of metabolism and characterize the function of the enzymes responsible for vitamin E homeostasis, a task that would be confounded by the presence of endogenous, unlabeled tocopherols. mdpi.com

Defining Substrate Specificity and Reaction Mechanisms

A key application of this compound in biochemical research is to define the substrate specificity and reaction kinetics of tocopherol-metabolizing enzymes. By comparing the metabolic rate of this compound with that of other isotopically labeled vitamin E isoforms (e.g., d6-α-tocopherol, d2-γ-tocopherol), researchers can determine the structural features of the substrate that govern enzyme affinity and turnover. nih.govinfona.pl

Studies utilizing this comparative approach have revealed that the CYP4F2 enzyme exhibits strong preferences for different tocopherol isoforms. cornell.edusemanticscholar.org The specificity is largely determined by the number and position of methyl groups on the chromanol ring. nih.govresearchgate.net Kinetic analyses using human liver microsomes or recombinant CYP4F2 have demonstrated that the enzyme's affinity (inversely related to the Michaelis constant, Km) and maximal reaction velocity (Vmax) vary significantly among tocopherols. nih.gov

Generally, CYP4F2 displays a higher affinity for tocopherols with fewer methyl groups. nih.gov The established order of affinity is δ-tocopherol > γ-tocopherol ≈ β-tocopherol ≫ α-tocopherol. nih.gov Beta-tocopherol and gamma-tocopherol, which both possess two methyl groups on the chromanol ring, are metabolized at comparable and significantly higher rates than α-tocopherol, which has three methyl groups. nih.gov The presence of a methyl group at the C5 position of the chromanol ring, a feature of both α- and β-tocopherol, is associated with markedly lower metabolic activity compared to isoforms lacking this substitution (γ- and δ-tocopherol). researchgate.net

These findings, summarized in the table below, highlight how this compound serves as a specific probe to elucidate these structure-activity relationships.

Table 1: Relative Metabolic Parameters of Tocopherol Isoforms by CYP4F2

| Tocopherol Isoform | Number of Ring Methyl Groups | Relative Affinity (1/Km) for CYP4F2 | Relative Metabolic Rate (Vmax) |

| α-Tocopherol | 3 | Lowest | Low |

| β-Tocopherol | 2 | Intermediate | Intermediate |

| γ-Tocopherol | 2 | Intermediate | High |

| δ-Tocopherol | 1 | Highest | High |

| This table represents the generalized findings from kinetic studies. Actual values can vary based on experimental conditions. The data is primarily derived from studies comparing the different vitamers. nih.govresearchgate.net |

Furthermore, investigations with labeled tocopherols have uncovered more complex reaction mechanisms, such as allosteric cooperativity for certain vitamers. researchgate.net For instance, α-tocopherol can act as a positive effector, stimulating the ω-hydroxylation of other tocopherols, a phenomenon that can be precisely studied by tracking the enhanced metabolism of a labeled substrate like this compound in the presence of unlabeled α-tocopherol. cornell.eduresearchgate.net

Theoretical Frameworks and Methodological Advancements Enabled by Beta Tocopherol D3 Research

Contributions to the Field of Stable Isotope Tracing in Lipid Metabolism Research

Stable isotope tracing represents a powerful methodology in metabolic research, enabling the direct measurement of the biosynthesis, distribution, and degradation of biomolecules. semanticscholar.org The fundamental principle involves introducing a labeled compound (the tracer) into a biological system and monitoring its journey and transformation into various metabolites. semanticscholar.orgprofil.com Because stable isotopes like deuterium (B1214612) (²H) have the same chemical properties as their lighter counterparts but a different atomic mass, they are treated identically by metabolic pathways while being distinguishable by mass spectrometry. nih.gov

The application of deuterated tocopherols (B72186), such as beta-tocopherol-d3, is a cornerstone of modern vitamin E research. By administering this compound, scientists can accurately track its absorption from the gut, its incorporation into lipoproteins, its distribution to various tissues, and its eventual metabolism and excretion. psu.edu This approach overcomes the challenge of measuring changes against a large background of pre-existing, unlabeled beta-tocopherol (B122126).

Studies using deuterated alpha- and gamma-tocopherols have established a robust framework that is directly applicable to beta-tocopherol research. For instance, dual-isotope methods, employing both an oral (e.g., d3-tocopherol) and an intravenous (e.g., d6-tocopherol) tracer, have been used to calculate the precise fractional absorption of vitamin E. nih.gov This technique allows researchers to quantify how factors like dietary fat content influence the bioavailability of specific tocopherol isomers. nih.gov The data generated from such studies, which show the rate of appearance and disappearance of the labeled tracer in plasma, provide invaluable insights into the biokinetics of these essential lipids. nih.govnih.gov The use of this compound specifically enables the investigation of the unique metabolic pathways of beta-tocopherol, which may differ from the more extensively studied alpha-tocopherol (B171835).

Development of High-Throughput Analytical Platforms for Deuterated Compounds

The advancements in stable isotope tracing are intrinsically linked to the development of sophisticated analytical technologies capable of detecting and quantifying the labeled compounds with high sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. researchgate.netnih.gov

The development of high-throughput analytical platforms has been crucial for managing the large number of samples generated in kinetic studies. Key features of these platforms include:

Rapid Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) systems significantly reduce analysis times from over 30 minutes to as little as 6 minutes per sample, while still separating different tocopherol isomers. kuleuven.be

Sensitive Ionization and Detection: Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize tocopherols for MS analysis. researchgate.netresearchgate.net Triple quadrupole and time-of-flight (TOF) mass spectrometers provide the selectivity and mass accuracy needed to distinguish between deuterated and unlabeled forms. researchgate.net

Streamlined Sample Preparation: Innovations like solid-phase extraction (SPE) using materials such as HybridSPE® enhance analyte recovery and reduce matrix effects—interference from other components in the biological sample (e.g., plasma). nih.gov This leads to cleaner samples and more reliable quantification.

Isotope Dilution: The use of a different deuterated version of the analyte as an internal standard (e.g., using d6-α-tocopherol as an internal standard when measuring d3-α-tocopherol) is a critical component of these methods. nih.govresearchgate.net This practice corrects for variations in sample extraction and potential ion suppression in the mass spectrometer, ensuring high precision and accuracy. kuleuven.be

These high-throughput methods are validated to ensure they meet stringent performance criteria, as detailed in the table below.

| Technique | Analyte(s) | Internal Standard | Key Performance Metrics | Reference |

|---|---|---|---|---|

| LC/TOFMS | d0-, d3-, d6-α-Tocopherol | d3-α-Tocopherol | Precision: 3-10% CV; LOD: 5 fmol injected; High throughput capable | researchgate.net |

| UPLC-MS/MS | α-Tocopherol, Retinol | Deuterated IS | Precision: <1.7% CV for α-tocopherol; Run time: 6.0 min | kuleuven.be |

| LC-MS/MS | α-Tocopherol, α-13′-COOH, α-13′-OH | d6-α-TOH, d6-α-13′-COOH, d6-α-13′-OH | Precision: <15% RSDr; Accuracy: 88-94%; R² > 0.99 | nih.gov |

| LC-MS/MS | Vitamin E Acetate and other tocopherols | VEA-(trimethyl-d9), alpha-tocopherol-(phenyl-¹³C₆) | Precision: 2.5-6.7% intermediate precision; LOD: ~10⁻⁵ µg/mL | frontiersin.org |

Computational Modeling of Tocopherol Biokinetics and Metabolism Based on Isotope Data

The quantitative data generated from stable isotope tracing studies using compounds like this compound are essential inputs for computational and pharmacokinetic models. These models translate raw concentration data into a deeper, mechanistic understanding of a nutrient's behavior in the body. deepdyve.com

By tracking the plasma concentration of the deuterated tracer over time, researchers can calculate key pharmacokinetic parameters. nih.gov These parameters form the basis of biokinetic models that describe the rates of transfer between different physiological compartments (e.g., plasma, lipoproteins, tissues).

Key Pharmacokinetic Parameters Derived from Isotope Data:

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Fractional Absorption | The percentage of an orally administered dose that enters the systemic circulation. | Determines the bioavailability of a nutrient from a specific source. | nih.gov |

| Area Under the Curve (AUC) | The total exposure to the tracer over time, calculated from the plasma concentration curve. | Used in combination with an IV tracer to calculate fractional absorption. | nih.gov |

| Plasma Half-Life (t½) | The time it takes for the plasma concentration of the tracer to decrease by half. | Indicates the rate of clearance and utilization of the tocopherol isomer. | nih.gov |

| Rate of Appearance (Ra) | The rate at which the tracer appears in the bloodstream. | Reflects absorption and secretion processes from the liver. | profil.com |

The data derived from these models have been instrumental in revealing the differential handling of vitamin E isomers. For example, kinetic studies using deuterated RRR- and all-rac-α-tocopheryl acetates demonstrated that the RRR-form is preferentially retained in the plasma, while the all-rac-form is metabolized and excreted more rapidly. psu.edu Applying this modeling approach with this compound allows for a direct comparison of its biokinetics to that of other isomers, helping to elucidate the role of the hepatic alpha-tocopherol transfer protein (α-TTP) and other metabolic enzymes in controlling its physiological levels. This information is critical for understanding the distinct biological roles of each member of the vitamin E family. psu.edu

Future Research Directions

Exploring New Applications of Beta-Tocopherol-d3 in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. The use of stable isotope tracers like this compound is critical for mapping the flux and fate of molecules within these intricate networks. Deuterated tocopherols (B72186) have already been instrumental in studying the biokinetics and distribution of vitamin E. nih.govtaylorfrancis.com

Future research will expand on this by applying this compound as a tracer to:

Elucidate Isomer-Specific Pathways: While alpha-tocopherol (B171835) is the most biologically active form of vitamin E, other isomers like beta-tocopherol (B122126) also play significant roles. mdpi.com The hepatic alpha-tocopherol transfer protein (α-TTP) shows different affinities for various tocopherol forms, with a 38% affinity for beta-tocopherol compared to 100% for the alpha form. mdpi.com Using this compound will allow researchers to precisely track its absorption, distribution, and metabolism without interference from other isomers, providing a clearer picture of its unique biological journey and function.

Discover Novel Metabolites: Mass spectrometry-based metabolomics has successfully identified new metabolites of alpha-tocopherol. nih.govresearchgate.net Applying this approach with this compound can uncover previously unknown metabolic products specific to this isomer. Identifying these novel metabolites is the first step toward understanding their potential biological activities and roles in health and disease. nih.gov

Map Interactions in Cellular Networks: By tracing the journey of this compound through various tissues and cellular compartments, researchers can identify its interaction partners and its influence on metabolic pathways. nih.gov This can reveal how beta-tocopherol modulates gene expression, protein activity, and lipid metabolism, providing a systems-level view of its physiological impact. nih.gov

Refinement of Analytical Methods for Enhanced Sensitivity and Specificity

The accurate quantification of this compound and its metabolites in complex biological matrices is paramount for its use in research. While robust methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) exist for tocopherol analysis, future work will focus on refining these techniques for enhanced performance. mdpi.comnih.gov

Key areas for refinement include:

Increased Sensitivity: Achieving lower limits of detection (LOD) and quantification (LOQ) is crucial for studying the subtle metabolic changes in response to physiological doses of this compound. Current methods have achieved LODs in the range of nanograms per milliliter (ng/mL). mdpi.com Advanced techniques like supercritical fluid chromatography coupled with mass spectrometry (SFC-MS) offer promise for even greater sensitivity and reduced analysis time. mdpi.comuliege.be

Improved Specificity and Resolution: High-resolution mass spectrometry is essential to clearly distinguish this compound from the endogenous, non-labeled beta-tocopherol and to resolve its metabolites from a complex background of other lipids. nih.gov Further development of chromatographic techniques, such as using different stationary phases or multidimensional chromatography, can improve the separation of various tocopherol isomers and their metabolic products.

Advanced Sample Preparation: Extracting lipophilic compounds like tocopherols from diverse matrices (e.g., plasma, tissues, oils) presents a significant challenge. mdpi.com Future research will focus on developing more efficient and cleaner extraction methods, such as solid-phase extraction (SPE) and supercritical fluid extraction, to minimize matrix effects and improve recovery rates, which currently range from 80% to over 100% depending on the matrix. mdpi.comresearchgate.net

Table 1: Comparison of Current and Future Analytical Methodologies for Tocopherol Analysis

| Feature | Current Methods (e.g., HPLC-UV, LC-MS/MS) | Future Refinements (e.g., UHPSFC-HRMS) |

|---|---|---|

| Sensitivity (LOD) | 0.32–3.0 ng/mL mdpi.commdpi.com | < 0.1 ng/mL |

| Analysis Time | ~10 minutes mdpi.comnih.gov | < 5 minutes mdpi.com |

| Specificity | Good; can distinguish major isomers | Excellent; baseline resolution of isomers and isotopologues |

| Sample Preparation | Liquid-liquid extraction, saponification | Automated solid-phase extraction, simplified protocols |

| Solvent Consumption | Moderate to High | Significantly Reduced (Green Chemistry) mdpi.com |

Integration of this compound Data with Multi-Omics Approaches

A holistic understanding of the biological role of beta-tocopherol requires integrating data from tracer studies with other "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This multi-omics approach can connect the metabolic fate of this compound to broader physiological changes. researchgate.netresearchgate.net

Future research directions in this area involve:

Correlating Metabolism with Gene Expression: By combining this compound tracer data with transcriptomics (RNA-seq), researchers can identify genes whose expression is altered in response to the presence and metabolism of this specific isomer. Studies have already shown that alpha-tocopherol can regulate genes involved in lipid metabolism and cell cycle control. nih.gov A similar approach with this compound could reveal its unique regulatory functions.

Linking to Proteomic and Metabolomic Profiles: Integrating data from this compound studies with proteomics will help identify changes in protein abundance that result from its biological activity. Furthermore, untargeted metabolomics can reveal shifts in the broader metabolic landscape, providing context for the specific pathways in which this compound is involved. researchgate.net

Building Predictive Models: The ultimate goal of multi-omics integration is to build comprehensive models of biological systems. nih.gov By incorporating quantitative data on the flux of this compound, these models can more accurately predict how variations in vitamin E intake and metabolism might impact cellular networks and contribute to different health outcomes.

Table 2: Framework for Multi-Omics Integration with this compound

| Omics Layer | Data Generated | Biological Question Addressed |

|---|---|---|

| Lipidomics (Tracer) | Flux and concentration of this compound and its metabolites | What is the metabolic fate and distribution of beta-tocopherol? |

| Transcriptomics | Changes in mRNA expression levels | Which genes and pathways are regulated by beta-tocopherol? nih.gov |

| Proteomics | Changes in protein abundance and post-translational modifications | Which proteins are downstream effectors of beta-tocopherol's action? |

Table of Mentioned Compounds

| Compound Name |

|---|

| alpha-tocopherol |

| alpha-tocopherol transfer protein |

| beta-tocopherol |

| This compound |

| delta-tocopherol |

Q & A

Q. How can researchers ensure the purity and stability of beta-Tocopherol-d3 in experimental setups?

this compound is sensitive to light, temperature, and oxidation. Certified reference materials (CRMs) should be stored at −70°C in amber ampules to prevent degradation . For purity validation, use HPLC coupled with mass spectrometry (LC-MS/MS) to confirm isotopic labeling and quantify impurities. Regularly verify stability by comparing freshly prepared solutions against stored samples using standardized chromatographic protocols .

Q. What methodologies are recommended for detecting this compound in biological matrices?

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantifying this compound in tissues or plasma. Incorporate deuterated internal standards (e.g., beta-Tocopherol-d6) to correct for matrix effects and recovery losses. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can isolate tocopherols prior to analysis .

Q. How should researchers design dose-response studies for this compound in antioxidant assays?

Use a factorial design with at least three dose levels (e.g., 0.5–50 µM) to assess linearity and saturation effects. Include positive controls (e.g., alpha-tocopherol) and measure outcomes like lipid peroxidation (via TBARS assay) or radical scavenging (via DPPH/ORAC assays). Replicate experiments across independent batches to account for biological variability .

Advanced Research Questions

Q. How can contradictory findings on tocopherol efficacy in clinical trials guide this compound research?

The ATBC Study found alpha-tocopherol reduced prostate cancer risk but beta-carotene increased lung cancer incidence in smokers . For this compound, investigate context-specific mechanisms (e.g., oxidative stress modulation in smokers vs. non-smokers) using stratified cohort analyses. Employ Mendelian randomization to disentangle genetic confounding from environmental factors .

Q. What statistical approaches address variability in this compound bioavailability studies?

Use mixed-effects models to account for inter-individual variability in absorption kinetics. Bootstrap resampling can mitigate small-sample bias in pharmacokinetic parameters (e.g., Cmax, AUC). For longitudinal data, apply time-series analysis or Cox proportional hazards models to correlate dosing regimens with long-term outcomes .

Q. How do interactions between this compound and lipid membranes influence experimental reproducibility?

this compound’s amphiphilic structure affects its partitioning into lipid bilayers. Use fluorescence anisotropy or NMR to study membrane incorporation dynamics. Control for phospholipid composition (e.g., phosphatidylcholine vs. sphingomyelin) and pH, as these alter tocopherol orientation and antioxidant capacity .

Q. What protocols validate this compound’s stability in long-term storage for multi-year studies?

Conduct accelerated stability testing at elevated temperatures (e.g., 25°C, 40°C) and monitor degradation products via GC-MS. Establish acceptance criteria based on ICH guidelines (e.g., ≤5% degradation over 24 months). For cryogenic storage, validate vial integrity and thawing protocols to prevent freeze-thaw-induced oxidation .

Methodological Considerations

- Experimental Reproducibility : Document batch-specific CRM details (e.g., Lot/Batch numbers) and storage conditions in supplementary materials .

- Ethical Compliance : For human studies, register trials in primary registries (e.g., ClinicalTrials.gov ) and obtain ethics committee approval .

- Data Interpretation : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to structure hypotheses and mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.